molecular formula C19H19N3O B2658164 N-{[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide CAS No. 838883-70-8

N-{[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide

Cat. No.: B2658164
CAS No.: 838883-70-8
M. Wt: 305.381
InChI Key: XZPOKFYSHVJZRG-UHFFFAOYSA-N
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Description

N-{[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Alkylation: The benzodiazole intermediate is then alkylated using 2-methylprop-2-en-1-yl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Amidation: The final step involves the reaction of the alkylated benzodiazole with benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

  • **2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy acetic acid: A compound with similar structural features but different functional groups.

Uniqueness

N-{[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide stands out due to its unique combination of a benzodiazole ring and benzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[[1-(2-methylprop-2-enyl)benzimidazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-14(2)13-22-17-11-7-6-10-16(17)21-18(22)12-20-19(23)15-8-4-3-5-9-15/h3-11H,1,12-13H2,2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPOKFYSHVJZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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